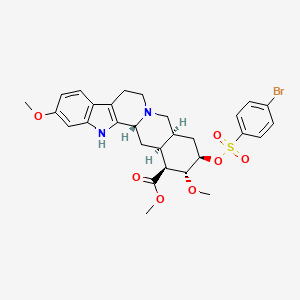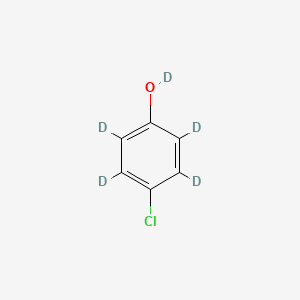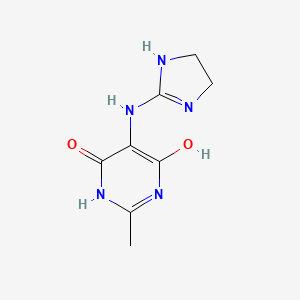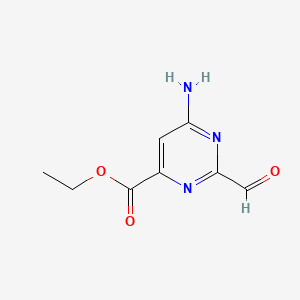
p-Bromobenzenesulfonate Reserpic Acid Methyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-Bromobenzenesulfonate Reserpic Acid Methyl Ester: is a derivative of Reserpine, a well-known alkaloid used in the treatment of hypertension and certain mental disorders. The compound has the molecular formula C29H33BrN2O7S and a molecular weight of 633.55 g/mol . It is characterized by the presence of a bromobenzenesulfonate group attached to the reserpic acid methyl ester structure .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of p-Bromobenzenesulfonate Reserpic Acid Methyl Ester typically involves the esterification of reserpic acid with methanol in the presence of a suitable catalyst. The bromobenzenesulfonate group is introduced through a sulfonation reaction using bromobenzene sulfonyl chloride . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize the production process .
化学反应分析
Types of Reactions
p-Bromobenzenesulfonate Reserpic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzenesulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
p-Bromobenzenesulfonate Reserpic Acid Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of hypertension and mental disorders.
作用机制
The mechanism of action of p-Bromobenzenesulfonate Reserpic Acid Methyl Ester involves its interaction with specific molecular targets in the body. The compound is known to inhibit the uptake of neurotransmitters like norepinephrine and serotonin, leading to a decrease in their levels in the synaptic cleft. This action is mediated through its binding to vesicular monoamine transporters, thereby preventing the storage of neurotransmitters in synaptic vesicles .
相似化合物的比较
Similar Compounds
Reserpine: The parent compound, used in the treatment of hypertension and mental disorders.
Deserpidine: A derivative of reserpine with similar pharmacological properties.
Ajmaline: Another alkaloid with similar chemical structure and therapeutic effects.
Uniqueness
p-Bromobenzenesulfonate Reserpic Acid Methyl Ester is unique due to the presence of the bromobenzenesulfonate group, which imparts distinct chemical and pharmacological properties. This modification enhances its solubility and stability, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
methyl (1R,15S,17R,18R,19S,20S)-17-(4-bromophenyl)sulfonyloxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33BrN2O7S/c1-36-18-6-9-20-21-10-11-32-15-16-12-25(39-40(34,35)19-7-4-17(30)5-8-19)28(37-2)26(29(33)38-3)22(16)14-24(32)27(21)31-23(20)13-18/h4-9,13,16,22,24-26,28,31H,10-12,14-15H2,1-3H3/t16-,22+,24-,25-,26+,28+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSOQGFEQNOXNW-GXTCVXTHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OS(=O)(=O)C6=CC=C(C=C6)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OS(=O)(=O)C6=CC=C(C=C6)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33BrN2O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747217 |
Source


|
| Record name | Methyl (3beta,16beta,17alpha,18beta,20alpha)-18-[(4-bromobenzene-1-sulfonyl)oxy]-11,17-dimethoxyyohimban-16-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262-67-5 |
Source


|
| Record name | Methyl (3beta,16beta,17alpha,18beta,20alpha)-18-[(4-bromobenzene-1-sulfonyl)oxy]-11,17-dimethoxyyohimban-16-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





